(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine
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Overview
Description
(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine is a chiral piperidine derivative characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2R)-2,6-dimethylheptanal with piperidine in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide as a base in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2R)-2,6-Dimethylheptyl]pyrrolidine
- (2S)-2-[(2R)-2,6-Dimethylheptyl]morpholine
Uniqueness
(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine is unique due to its specific stereochemistry and the presence of the piperidine ring. This configuration imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
920512-79-4 |
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Molecular Formula |
C14H29N |
Molecular Weight |
211.39 g/mol |
IUPAC Name |
(2S)-2-[(2R)-2,6-dimethylheptyl]piperidine |
InChI |
InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14+/m1/s1 |
InChI Key |
AFNFZWXXOBUZDU-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C[C@@H]1CCCCN1 |
Canonical SMILES |
CC(C)CCCC(C)CC1CCCCN1 |
Origin of Product |
United States |
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